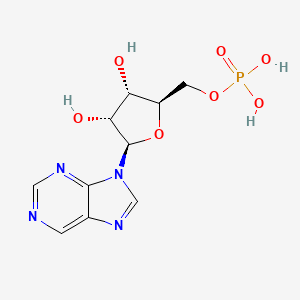

Purine Riboside-5'-Monophosphate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H13N4O7P |

|---|---|

Peso molecular |

332.21 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |

Clave InChI |

MCWDCZIDTUQRHK-FDDDBJFASA-N |

SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

SMILES isomérico |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

SMILES canónico |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Origen del producto |

United States |

De Novo Purine Biosynthesis Pathway: Central Role of Purine Riboside 5 Monophosphate

Precursor Formation: Ribose-5-Phosphate (B1218738) to Phosphoribosyl Pyrophosphate (PRPP)

The journey of de novo purine (B94841) synthesis begins with ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. youtube.commicrobenotes.com This initial substrate is converted to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase. youtube.comlibretexts.org This reaction is a critical regulatory point, activated by inorganic phosphate and inhibited by purine ribonucleotides. wikipedia.org It is important to note that the formation of PRPP is not the committed step of purine synthesis, as PRPP is also a precursor for pyrimidine (B1678525) synthesis and salvage pathways. wikipedia.org

Initial Commitment Step: Formation of Phosphoribosylamine (PRA)

The first irreversible and committed step in the de novo purine synthesis pathway is the conversion of PRPP to 5'-phosphoribosylamine (PRA). wikipedia.org This reaction is catalyzed by the enzyme amidophosphoribosyltransferase, which transfers an amino group from glutamine to PRPP. wikipedia.orgwikipedia.org This step is a major site of regulation for the entire pathway, with the enzyme being allosterically inhibited by the end products AMP, GMP, and IMP, and activated by its substrate, PRPP. wikipedia.org The product, PRA, is chemically unstable, with a short half-life, suggesting it may be channeled directly to the next enzyme in the pathway to prevent its degradation. wikipedia.orgnih.gov

Sequential Assembly of the Purine Ring on the Ribose-5'-Phosphate Backbone

Following the formation of PRA, the purine ring is assembled in a stepwise manner directly onto the ribose-5'-phosphate molecule. This multi-step process involves the addition of atoms from various sources, leading to the formation of the key intermediate, inosine-5'-monophosphate (IMP).

Contribution of Key Metabolites: Glycine (B1666218), Glutamine, Aspartate, Formyl Groups, and Carbon Dioxide

The construction of the purine ring is a collaborative effort, with several molecules donating the necessary carbon and nitrogen atoms. wikipedia.orgmicrobenotes.com The amino acid glycine contributes all of its carbon and nitrogen atoms. wikipedia.org Additional nitrogen atoms are supplied by glutamine and aspartate. wikipedia.org Carbon atoms are provided by formyl groups, which are transferred from the coenzyme tetrahydrofolate (THF), and by carbon dioxide (in the form of bicarbonate). wikipedia.orglibretexts.org

Table 1: Atomic Contribution of Metabolites to the Purine Ring

| Atom in Purine Ring | Contributing Metabolite |

| N1 | Aspartate |

| C2 | Formyl-THF |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | Carbon Dioxide (Bicarbonate) |

| N7 | Glycine |

| C8 | Formyl-THF |

| N9 | Glutamine |

Enzymatic Cascade Leading to Inosine-5'-Monophosphate (IMP)

A series of enzymatic reactions follows the initial commitment step, each adding to the developing purine structure. In eukaryotes, some of these enzymatic activities are housed on multifunctional proteins. For instance, a trifunctional protein catalyzes the second, third, and fifth steps of the pathway, while a bifunctional protein carries out the sixth and seventh steps. frontiersin.org This organization is thought to enhance the efficiency of the pathway. The culmination of this enzymatic cascade is the formation of inosine-5'-monophosphate (IMP), the first compound in the pathway to possess a complete purine ring system. wikipedia.org

Position of Purine Riboside-5'-Monophosphate (AICAR/ZMP) as a Convergent Intermediate in IMP Synthesis

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also referred to as ZMP, is the penultimate intermediate in the de novo purine synthesis pathway. nih.govnih.gov It is formed from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase. nih.gov AICAR holds a significant position as it stands at the convergence point before the final cyclization to form the purine ring of IMP. nih.gov In some microorganisms, AICAR can also be produced as a byproduct of the histidine biosynthesis pathway. nih.gov

Terminal Steps of De Novo Purine Synthesis: Conversion from Purine Riboside-5'-Monophosphate to IMP

The final two steps of de novo purine synthesis, which convert AICAR to IMP, are both catalyzed by a single bifunctional protein known as bifunctional purine biosynthesis protein PURH, which contains AICAR transformylase and IMP cyclohydrolase activities. wikipedia.orgnih.govuniprot.org

AICAR Transformylase Activity : The first of these final steps is the transfer of a formyl group from N¹⁰-formyltetrahydrofolate (fTHF) to the 5-amino group of AICAR. nih.gov This reaction, catalyzed by the AICAR transformylase domain of the bifunctional enzyme, yields 5-formamido-4-imidazolecarboxamide ribonucleotide (FAICAR). nih.govnih.gov

IMP Cyclohydrolase Activity : The final step is the cyclization of FAICAR to form the second ring of the purine structure, resulting in the formation of inosine-5'-monophosphate (IMP). nih.gov This intramolecular condensation reaction, which releases a water molecule, is catalyzed by the IMP cyclohydrolase domain of the same bifunctional protein. nih.govnih.gov

The formation of IMP marks a critical branch point in purine metabolism. libretexts.org From here, IMP can be converted into either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP) through two distinct, energy-requiring pathways, thus providing the essential purine nucleotides for various cellular processes. libretexts.orgyoutube.com

Metabolic Interconversions and Fates of Purine Riboside 5 Monophosphate

Anabolic Branch Points: Conversion to Adenosine (B11128) Monophosphate (AMP) and Guanosine (B1672433) Monophosphate (GMP)

AICAR itself does not directly convert into Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). Instead, it serves as the penultimate precursor to Inosine (B1671953) Monophosphate (IMP), which is the true branch point for the synthesis of adenine (B156593) and guanine (B1146940) nucleotides. nih.govyoutube.com

The conversion of AICAR to IMP is accomplished through two sequential enzymatic reactions catalyzed by a single bifunctional enzyme, AICAR transformylase/IMP cyclohydrolase (ATIC). nih.govnih.govabcam.com

Formylation: The AICAR transformylase domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). nih.govresearchgate.net

Cyclization: The IMP cyclohydrolase domain of ATIC then catalyzes an intramolecular cyclization of FAICAR, which involves the elimination of a water molecule to form the complete purine (B94841) ring of IMP. nih.govabcam.com

Once IMP is synthesized, it is directed down two separate two-step pathways to produce either AMP or GMP. youtube.comcolumbia.edu

Synthesis of AMP from IMP:

The enzyme adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction is dependent on Guanosine Triphosphate (GTP) for energy. youtube.comcolumbia.edu

Adenylosuccinate lyase then removes fumarate (B1241708) from adenylosuccinate to yield AMP. columbia.edu

Synthesis of GMP from IMP:

The enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to create Xanthosine (B1684192) Monophosphate (XMP). droracle.airesearchgate.net

GMP synthetase then converts XMP to GMP, using glutamine as the amino group donor in a reaction driven by the hydrolysis of ATP. droracle.ai

These anabolic pathways are tightly regulated by feedback mechanisms. High levels of AMP inhibit adenylosuccinate synthetase, while high levels of GMP inhibit IMP dehydrogenase, ensuring a balanced production of the two primary purine nucleotides. youtube.com

| Starting Metabolite | Enzyme | Product | Pathway Step |

|---|---|---|---|

| AICAR | AICAR Transformylase (part of ATIC) | FAICAR | IMP Synthesis |

| FAICAR | IMP Cyclohydrolase (part of ATIC) | IMP | IMP Synthesis |

| IMP | Adenylosuccinate Synthetase | Adenylosuccinate | AMP Synthesis Branch |

| Adenylosuccinate | Adenylosuccinate Lyase | AMP | |

| IMP | IMP Dehydrogenase (IMPDH) | XMP | GMP Synthesis Branch |

| XMP | GMP Synthetase | GMP |

Catabolic Pathways and Dephosphorylation

In addition to its anabolic roles, AICAR (ZMP) can be directed towards catabolic pathways, beginning with its dephosphorylation.

AICAR can be hydrolyzed by the action of 5'-nucleotidases, a family of enzymes that remove the 5'-monophosphate group. nih.govresearchgate.net This dephosphorylation reaction yields the corresponding nucleoside, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAr), also known as acadesine (B1665397), and an inorganic phosphate (B84403) molecule. wikipedia.orgnih.gov While the specific nucleotidases responsible for this conversion have not been definitively identified, this enzymatic step allows the molecule to be transported out of the cell or to enter different metabolic routes. nih.gov

The metabolic fate of AICAR is intrinsically linked to the broader purine degradation pathway. After its conversion to IMP, the subsequent catabolic steps proceed as follows:

IMP can be dephosphorylated by 5'-nucleotidases to form the nucleoside inosine. nih.govtau.ac.il

Inosine is then acted upon by purine nucleoside phosphorylase, which cleaves the glycosidic bond to release the free purine base, hypoxanthine (B114508), and ribose-1-phosphate. nih.govnih.gov

Hypoxanthine is a critical junction in purine catabolism. It can be further oxidized by xanthine (B1682287) oxidase to xanthine and subsequently to uric acid, the final excretion product in humans. nih.gov Alternatively, as discussed below, it can be salvaged and recycled back into the nucleotide pool.

Interplay with Purine Salvage Pathways

The de novo synthesis pathway, in which AICAR is an intermediate, and the purine salvage pathway are intricately connected. The salvage pathway is an energy-efficient process that recycles purine bases (hypoxanthine, guanine, and adenine) formed during the degradation of nucleic acids. nih.govdifferencebetween.com

The primary link between AICAR metabolism and the salvage pathway is hypoxanthine. Hypoxanthine, produced from the catabolism of IMP (which is derived from AICAR), is a key substrate for the salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov HGPRT catalyzes the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to reform IMP, thereby salvaging the purine base. nih.govjci.org

The clinical significance of this interplay is highlighted in Lesch-Nyhan disease, a genetic disorder caused by a deficiency in the HGPRT enzyme. jci.orgnih.gov The inability to salvage hypoxanthine and guanine leads to their increased degradation to uric acid and a compensatory acceleration of the de novo purine synthesis pathway to meet the cell's nucleotide demands. This upregulation results in the accumulation of de novo pathway intermediates, including AICAR and its derivatives. nih.govnih.govmdpi.com

Dynamic Equilibrium of Purine Riboside-5'-Monophosphate and its Derivatives (e.g., ZTP, ZDP)

Like other nucleoside monophosphates (AMP, GMP), AICAR (ZMP) can be further phosphorylated to form its corresponding diphosphate (B83284) (ZDP) and triphosphate (ZTP) derivatives. This phosphorylation is carried out by cellular kinases, which transfer phosphate groups from ATP. researchgate.net Although ZMP is an intermediate in purine synthesis, the existence of ZDP and ZTP has been confirmed in cells, particularly under conditions where downstream metabolism is blocked. nih.gov

For instance, in a patient with a deficiency in the ATIC enzyme, accumulations of the mono-, di-, and triphosphate forms of AICAR were observed in erythrocytes. nih.gov Research also suggests that ZTP can be formed directly from the nucleoside AICAr through the action of PRPP-synthetase. nih.gov These findings indicate that a dynamic equilibrium exists among ZMP, ZDP, and ZTP, regulated by the activities of various cellular kinases and phosphatases. This pool of AICAR derivatives can fluctuate based on the metabolic state of the cell and the integrity of the purine biosynthesis and salvage pathways.

Enzymology of Purine Riboside 5 Monophosphate Synthesis and Metabolism

Enzymes of the De Novo Purine (B94841) Biosynthesis Pathway

The de novo synthesis of purine nucleotides is a complex and energy-intensive process that begins with ribose-5-phosphate (B1218738) and ultimately yields inosine (B1671953) monophosphate (IMP). youtube.com Several key enzymes catalyze the sequential steps of this pathway.

Phosphoribosyl Pyrophosphate Synthetase (PRPS)

Phosphoribosyl pyrophosphate synthetase (PRPS) is a critical rate-limiting enzyme that catalyzes the formation of 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) from ribose-5-phosphate and ATP. encyclopedia.pub This reaction is essentially irreversible and represents a key control point in nucleotide biosynthesis. encyclopedia.pub PRPP is a central metabolite utilized not only in the de novo and salvage pathways of purine and pyrimidine (B1678525) synthesis but also in the biosynthesis of histidine, tryptophan, and NAD cofactors. nih.gov In humans, three isoforms of PRPS exist, with PRPS1 being the most widely expressed. nih.gov The enzyme assembles into hexamers, a structure essential for both its catalytic activity and allosteric regulation. nih.gov Mutations in the PRPS1 gene can lead to PRPS superactivity, an X-linked disorder characterized by the overproduction of purine nucleotides and consequent hyperuricemia and hyperuricosuria. orpha.netmedlineplus.gov

Table 1: Characteristics of Phosphoribosyl Pyrophosphate Synthetase (PRPS)

| Feature | Description |

| Enzyme Commission No. | EC 2.7.6.1 encyclopedia.pub |

| Reaction Catalyzed | Ribose-5-phosphate + ATP → 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) + AMP encyclopedia.pub |

| Substrates | Ribose-5-phosphate, ATP encyclopedia.pub |

| Products | 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), AMP encyclopedia.pub |

| Regulation | Subject to feedback inhibition by purine and pyrimidine nucleotides, particularly ADP and GDP. nih.gov |

| Clinical Significance | Gain-of-function mutations in PRPS1 lead to PRPS superactivity, causing gout and neurodevelopmental abnormalities. encyclopedia.puborpha.netmedlineplus.gov |

Amidophosphoribosyltransferase (PPAT)

Table 2: Characteristics of Amidophosphoribosyltransferase (PPAT)

| Feature | Description |

| Enzyme Commission No. | EC 2.4.2.14 uniprot.org |

| Reaction Catalyzed | 5-phosphoribosyl-1-pyrophosphate (PRPP) + L-glutamine + H₂O → 5-phosphoribosylamine (PRA) + L-glutamate + pyrophosphate wikipedia.org |

| Substrates | 5-phosphoribosyl-1-pyrophosphate (PRPP), L-glutamine wikipedia.org |

| Products | 5-phosphoribosylamine (PRA), L-glutamate, pyrophosphate wikipedia.org |

| Regulation | Subject to allosteric feedback inhibition by purine nucleotides such as AMP and GMP. plos.org |

| Clinical Significance | Overexpressed in various cancers, making it a potential therapeutic target. nih.govnih.gov |

Adenylosuccinate Lyase (ASL)

Adenylosuccinate lyase (ASL), also known as adenylosuccinase, is a crucial enzyme that participates in two distinct steps of purine metabolism: the de novo synthesis of purines and the purine nucleotide cycle. researchgate.netbiorxiv.org In the de novo pathway, ASL catalyzes the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and fumarate (B1241708). hmdb.ca In the purine nucleotide cycle, it cleaves adenylosuccinate (also known as S-AMP) to produce AMP and fumarate. researchgate.net The enzyme functions as a homotetramer, with each active site being formed by residues from three of the four subunits. nih.gov A deficiency in ASL leads to the accumulation of its substrates, SAICAR and adenylosuccinate, in bodily fluids, resulting in a rare autosomal recessive metabolic disorder with a wide range of neurological symptoms. researchgate.netnih.gov

Table 3: Characteristics of Adenylosuccinate Lyase (ASL)

| Feature | Description |

| Enzyme Commission No. | EC 4.3.2.2 |

| Reactions Catalyzed | 1. Succinylaminoimidazole carboxamide ribotide (SAICAR) → Aminoimidazole carboxamide ribotide (AICAR) + Fumarate2. Adenylosuccinate (S-AMP) → Adenosine (B11128) monophosphate (AMP) + Fumarate researchgate.nethmdb.ca |

| Substrates | Succinylaminoimidazole carboxamide ribotide (SAICAR), Adenylosuccinate (S-AMP) researchgate.nethmdb.ca |

| Products | Aminoimidazole carboxamide ribotide (AICAR), Adenosine monophosphate (AMP), Fumarate researchgate.nethmdb.ca |

| Structure | Homotetramer nih.gov |

| Clinical Significance | Deficiency leads to adenylosuccinate lyase deficiency, a neurometabolic disorder. nih.gov |

Bifunctional AICAR Transformylase/IMP Cyclohydrolase (ATIC)

The final two steps of the de novo purine biosynthesis pathway are catalyzed by a single bifunctional enzyme, AICAR transformylase/IMP cyclohydrolase (ATIC). nih.govmdpi.com The AICAR transformylase domain first catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). nih.gov Subsequently, the IMP cyclohydrolase domain catalyzes the cyclization of FAICAR to form the first purine nucleotide, inosine monophosphate (IMP), with the elimination of a water molecule. nih.gov This bifunctional nature is thought to enhance the efficiency of the pathway by channeling the unstable FAICAR intermediate directly from the first active site to the second. nih.gov The enzyme is a key player in cellular proliferation and has been identified as a potential target in cancer and infectious diseases. nih.govmdpi.com

Table 4: Characteristics of Bifunctional AICAR Transformylase/IMP Cyclohydrolase (ATIC)

| Feature | Description |

| Enzyme Commission No. | EC 2.1.2.3 (AICAR Transformylase)EC 3.5.4.10 (IMP Cyclohydrolase) |

| Reactions Catalyzed | 1. AICAR + 10-formyltetrahydrofolate → FAICAR + tetrahydrofolate2. FAICAR → IMP + H₂O nih.gov |

| Substrates | Aminoimidazole carboxamide ribotide (AICAR), 10-formyltetrahydrofolate, 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) nih.gov |

| Products | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), tetrahydrofolate, Inosine monophosphate (IMP) nih.gov |

| Structure | Bifunctional enzyme with two distinct active sites. nih.gov |

| Clinical Significance | A target for the development of anticancer and anti-infective agents. nih.govmdpi.com |

Enzymes Governing Interconversion and Catabolism

Following the synthesis of IMP, the pathway branches to produce AMP and GMP. The subsequent balance and breakdown of these purine nucleotides are controlled by a distinct set of enzymes.

Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides from IMP. wikipedia.orgnih.gov It facilitates the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org As a key regulator of the intracellular guanine nucleotide pool, IMPDH is vital for DNA and RNA synthesis, signal transduction, and other processes essential for cell proliferation. wikipedia.orgnih.gov In vertebrates, two isoforms of IMPDH, IMPDH1 and IMPDH2, are known, with mutations in each being linked to human diseases. portlandpress.com The enzyme is a target for immunosuppressive, antiviral, and anticancer drugs. nih.gov The activity of IMPDH is regulated by a CBS subdomain, which is essential for maintaining the normal balance of ATP and GTP pools. nih.gov

Table 5: Characteristics of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

| Feature | Description |

| Enzyme Commission No. | EC 1.1.1.205 wikipedia.org |

| Reaction Catalyzed | Inosine-5'-phosphate + NAD⁺ + H₂O → Xanthosine-5'-phosphate + NADH + H⁺ wikipedia.org |

| Substrates | Inosine-5'-monophosphate (IMP), NAD⁺ wikipedia.org |

| Products | Xanthosine-5'-monophosphate (XMP), NADH wikipedia.org |

| Regulation | Possesses a regulatory Bateman domain that binds adenine (B156593) and guanine nucleotides. portlandpress.com |

| Clinical Significance | A target for immunosuppressive, antiviral, and anticancer therapies. nih.govresearchgate.net Mutations are associated with certain forms of retinitis pigmentosa. nih.govportlandpress.com |

Nucleotide Phosphohydrolases (e.g., 5'-Nucleotidases, Pyrimidine/Purine Nucleotide 5'-Monophosphate Nucleosidases)

Nucleotide phosphohydrolases are a class of enzymes that play a crucial role in the metabolism of nucleotides by catalyzing the removal of phosphate (B84403) groups.

5'-Nucleotidases (EC 3.1.3.5) are enzymes that hydrolyze 5'-nucleotides into their corresponding nucleosides and inorganic phosphate. wikipedia.orgnih.gov These enzymes are widely distributed in nature, found in organisms from bacteria to vertebrates. wikipedia.orgnih.gov In mammalian cells, they are often located on the plasma membrane and are pivotal in converting extracellular nucleotides, which cannot easily enter cells, into nucleosides that can be readily transported across the cell membrane. wikipedia.org This function is essential for nucleotide metabolism and the salvage of purines. wikipedia.orgrsc.orgwikipedia.org

5'-Nucleotidases exhibit broad substrate specificity, efficiently hydrolyzing various 5'-nucleotides. wikipedia.org The general reaction is: a 5′-nucleotide + H₂O ⇌ a nucleoside + phosphate wikipedia.org

There are multiple forms of 5'-nucleotidases, including membrane-bound and soluble cytosolic versions, which can be distinguished by their substrate preferences. wikipedia.orgwikipedia.org For instance, some cytosolic 5'-nucleotidases show a preference for adenosine monophosphate (AMP), while others favor inosine monophosphate (IMP) or guanosine (B1672433) monophosphate (GMP). wikipedia.org

Pyrimidine/Purine Nucleotide 5'-Monophosphate Nucleosidases (EC 3.2.2.10) represent another group of phosphohydrolases. These enzymes catalyze the hydrolysis of the N-glycosidic bond in a variety of pyrimidine and purine nucleotide 5'-monophosphates, yielding a free base and ribose-5-phosphate. uniprot.orguniprot.org They can act on substrates like AMP, GMP, IMP, CMP, UMP, and dTMP. uniprot.org This action is vital for maintaining the balance of the nucleoside pool by breaking down excess nucleotides. uniprot.org

Table 1: Comparison of 5'-Nucleotidases and Pyrimidine/Purine Nucleotide 5'-Monophosphate Nucleosidases

| Feature | 5'-Nucleotidases | Pyrimidine/Purine Nucleotide 5'-Monophosphate Nucleosidases |

|---|---|---|

| EC Number | 3.1.3.5 wikipedia.org | 3.2.2.10 uniprot.orguniprot.org |

| Reaction | Hydrolysis of the phosphate group from a 5'-nucleotide. wikipedia.org | Hydrolysis of the N-glycosidic bond. uniprot.org |

| Products | Nucleoside and inorganic phosphate. wikipedia.org | Free base and ribose-5-phosphate. uniprot.org |

| Primary Role | Conversion of extracellular nucleotides to transportable nucleosides. wikipedia.org | Homeostasis of the nucleoside pool by degrading excess nucleotides. uniprot.org |

| Common Substrates | AMP, IMP, GMP wikipedia.org | AMP, GMP, IMP, CMP, UMP, dTMP uniprot.org |

Adenosine Kinase: Re-phosphorylation of Riboside Forms

Adenosine kinase is a key enzyme in the purine salvage pathway. It catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP), thereby reintroducing the purine base into the nucleotide pool. This process is an energy-efficient alternative to the de novo synthesis of purine nucleotides, which is a more complex and energy-intensive pathway. nih.gov

The reaction catalyzed by adenosine kinase is as follows: Adenosine + ATP → AMP + ADP

Alkaline Phosphatases (e.g., Pho13): Role in Dephosphorylation

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit phosphomonoesterase activity at an alkaline pH. nih.govnih.gov They are involved in the dephosphorylation of a wide range of molecules, including purine mononucleotides like AMP, IMP, and GMP. nih.gov

Some alkaline phosphatases, such as those from calf intestine and bovine liver, demonstrate substrate specificity, while others, like the one from E. coli, are nonspecific. nih.gov The dephosphorylation of purine mononucleotides by ALPs can be an important regulatory step in controlling the intracellular concentration of these molecules. nih.gov

Pho13 , a member of the haloacid dehalogenase (HAD) superfamily of phosphatases found in Saccharomyces cerevisiae, has been identified as having alkaline phosphatase activity. nih.govasm.org While its precise biological functions are still being fully elucidated, studies have shown that Pho13 can dephosphorylate various substrates, including nucleotide monophosphates. asm.org Deletion of the PHO13 gene in yeast has been linked to an upregulation of the pentose (B10789219) phosphate pathway, suggesting a role for Pho13 in cellular metabolism. asm.org

Structural Biology and Mechanistic Analysis of Key Enzymes

Understanding the three-dimensional structure and catalytic mechanisms of the enzymes involved in purine riboside-5'-monophosphate metabolism provides deep insights into their function and regulation.

Active Site Characterization and Catalytic Mechanisms

The active site of an enzyme is the specific region where the substrate binds and the chemical reaction occurs. ncert.nic.in

For 5'-nucleotidases , structural studies, particularly of the human ecto-5'-nucleotidase, have revealed that the substrate-binding pocket is located in the C-terminal domain. wikipedia.org The purine ring of the substrate is positioned between two phenylalanine residues. wikipedia.org The catalytic mechanism is proposed to involve a nucleophilic attack by a hydroxyl group, coordinated by a zinc ion, on the phosphorus atom of the substrate. wikipedia.org

In the case of purine nucleoside phosphorylase (PNP) , an enzyme involved in purine degradation, the active site has been characterized through kinetic and chemical modification studies. nih.gov The binding of the substrate inosine is influenced by a histidine and a cysteine residue, while a lysine (B10760008) residue is crucial for phosphate binding. nih.gov NMR and computational studies on the PNP-hypoxanthine complex have further detailed the hydrogen-bonding interactions within the active site, showing that N-1H of hypoxanthine (B114508) forms a stronger hydrogen bond than N-7H. nih.gov

The catalytic mechanism of cytosolic 5'-nucleotidase/phosphotransferase has been shown to proceed through the formation of a covalent enzyme-phosphate intermediate. nih.gov This was demonstrated by trapping the intermediate using a radiolabeled substrate. nih.gov

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction between an enzyme and its substrate is highly specific. In 5'-nucleotidases , the substrate binds at the interface of the N-terminal and C-terminal domains. nih.gov The C-terminal domain is responsible for substrate specificity. nih.gov

Enzyme activity can be modulated by inhibitors. For instance, alkaline phosphatases from the intestine and liver are inhibited by the purine analogue 1,3-dimethyl xanthine (B1682287) in a substrate-dependent manner. nih.gov In contrast, p-nitrophenol phosphate acts as a substrate-independent inhibitor for these enzymes as well as for the E. coli alkaline phosphatase. nih.gov

A plant-derived 5'(3')-ribonucleotide phosphohydrolase is competitively inhibited by cyclic nucleotides like cAMP and cGMP, as well as by 8-bromoadenosine (B559644) 5'-monophosphate. nih.gov It is also noncompetitively inhibited by various pyrimidine and purine ribosides. nih.gov

Allosteric Regulation and Conformational Dynamics

Allosteric regulation occurs when a regulatory molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. The formation of 5'-phosphoribosylamine, a key step in purine synthesis, is catalyzed by an allosteric enzyme that is inhibited by the end products IMP, GMP, and AMP. wikipedia.org

The structure of glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, a regulatory enzyme in purine synthesis, reveals that it has two types of binding sites for the feedback inhibitor AMP: the catalytic site and a distinct regulatory site located between subunits. nih.gov

Conformational dynamics , or the movement of different parts of an enzyme, are often essential for its function. For enzymes like 5'-nucleotidases, a significant domain rotation is necessary to switch between the inactive (open) and active (closed) forms. nih.gov Studies on other enzymes, such as ribonuclease A, have shown that mutations affecting the conformational dynamics of active-site loops can alter enzyme activity, highlighting the importance of protein flexibility. nih.gov Similarly, in triosephosphate isomerase, the conformational changes of loops surrounding the active site are crucial for ligand binding and catalysis. biorxiv.org

Genetic Studies and Pathway Perturbations in Model Organisms

Impact of Genetic Mutations on Purine (B94841) Riboside-5'-Monophosphate Metabolism

Genetic disorders in humans have been linked to mutations in several genes of the de novo purine synthesis pathway, including those encoding phosphoribosyl pyrophosphate synthase (PRPS), adenylosuccinate lyase (ADSL), and AICAR-transformylase IMP cyclohydrolase (ATIC). nih.gov

ATIC Deficiency Analogues: ATIC is a bifunctional enzyme that catalyzes the final two steps of the de novo purine synthesis pathway. nih.gov In humans, mutations in the ATIC gene are associated with severe developmental and neurological abnormalities. Studies in model organisms that mimic this deficiency are crucial for understanding the underlying pathology.

PRPS Superactivity Analogues: Phosphoribosylpyrophosphate synthetase 1 (PRPS1) is a key enzyme that catalyzes the synthesis of phosphoribosyl pyrophosphate (PRPP), a crucial substrate for nucleotide synthesis. nih.govnih.gov Gain-of-function mutations in the PRPS1 gene lead to what is known as PRPS-I superactivity. This "superactivity" is not due to a higher maximum velocity (Vmax) of the enzyme but rather to impaired allosteric feedback inhibition by nucleotides. nih.gov This lack of regulatory control results in the overproduction of purines. nih.gov Conversely, loss-of-function mutations in PRPS1 lead to decreased enzyme activity and are associated with distinct X-linked disorders. nih.govnih.gov It is noteworthy that despite its ubiquitous expression and central role in metabolism, mutations in PRPS1 are compatible with life. nih.gov

The integrity of enzymatic functions within the purine metabolic pathways is critical for maintaining balanced pools of adenine (B156593) and guanine (B1146940) nucleotides. nih.gov

Mutations leading to impaired enzyme activity can significantly disrupt this balance. For instance, in yeast models, a deficiency in AMP-deaminase (encoded by the AMD1 gene), which converts AMP to IMP, leads to an increased ATP to GTP ratio when ATP is synthesized from adenine. nih.gov This imbalance is a consequence of ATP accumulation, which in turn feedback-inhibits the first enzyme of the de novo pathway, leading to reduced IMP synthesis and subsequently lower levels of GMP and GTP. nih.gov

Similarly, both gain-of-function and loss-of-function mutations in PRPS1 have significant consequences on nucleotide homeostasis. PRPS-I superactivity leads to an overproduction of purines. nih.gov In contrast, the neurological symptoms observed in disorders caused by decreased PRPS1 activity are thought to stem from a reduction in GTP and possibly other purine nucleotides, including ATP. nih.gov This suggests that neuronal cells are particularly sensitive to imbalances in nucleotide metabolism. nih.gov

| Gene Mutation | Enzyme Affected | Effect on Enzyme Activity | Consequence on Purine Nucleotide Pools | Associated Phenotype/Disorder |

| PRPS1 Gain-of-Function | Phosphoribosylpyrophosphate synthetase 1 | Impaired feedback inhibition (superactivity) | Purine overproduction | Uric acid overproduction, ataxia, hearing impairment nih.gov |

| PRPS1 Loss-of-Function | Phosphoribosylpyrophosphate synthetase 1 | Decreased activity | Reduced GTP and ATP levels | Arts syndrome, Charcot-Marie-Tooth disease-5 nih.gov |

| AMPD2 Deficiency (Human) / amd1Δ (Yeast) | AMP-deaminase | Loss of function | Increased ATP/GTP ratio (under specific conditions) | Pontocerebellar hypoplasia (human) nih.gov |

| ATIC Deficiency (Human) | AICAR-transformylase IMP cyclohydrolase | Loss of function | Accumulation of precursor metabolites | Severe developmental and neurological defects nih.gov |

Insights from Yeast Genetic Models

The budding yeast, Saccharomyces cerevisiae, has served as a powerful eukaryotic model organism for studying purine metabolism due to the high degree of conservation in the genes, functions, and pathways between yeast and humans. nih.govresearchgate.net

Yeast strains with mutations in the ADE genes, which encode enzymes for de novo purine biosynthesis, are auxotrophic for purines, meaning they require an external source of purines like adenine to grow. nih.gov For example, a knockout of the ADE8 gene, which codes for phosphoribosylformylglycinamidine synthase, the third enzyme in the pathway, results in an inability to produce IMP and consequently both adenine and guanine. nih.gov

When these auxotrophic strains are cultivated in a purine-depleted medium, they undergo purine starvation. nih.govbiorxiv.org This starvation triggers a distinct phenotype that resembles the stationary phase or quiescence observed during natural nutrient limitation. nih.govbiorxiv.org The cells arrest their cell cycle in the G1/G0 phase, accumulate the stress-protectant sugar trehalose (B1683222), and exhibit increased tolerance to severe environmental stresses such as heat and oxidative stress. nih.govbiorxiv.org

Genetic screens in yeast have also been employed to identify purine-excreting mutants. cambridge.org These mutants often have defects in the regulation of the de novo synthesis pathway. Further genetic analysis of these mutants has led to the identification of suppressor mutations, which can reverse the mutant phenotype, providing deeper insights into the complex genetic interactions that govern purine metabolism. cambridge.org

| Yeast Mutant | Gene Function | Phenotype in Purine-Deficient Media | Key Cellular Changes |

| ade8Δ | Phosphoribosylformylglycinamidine synthase | Auxotrophic for purines; enters a quiescent-like state upon starvation. nih.govbiorxiv.org | G1/G0 cell cycle arrest, trehalose accumulation, increased stress resistance. nih.govbiorxiv.org |

| ade1Δ | SAICAR synthetase | Auxotrophic for purines. nih.gov | Can be complemented by the human ortholog, demonstrating functional conservation. nih.govresearchgate.net |

| ade16Δ ade17Δ | Bifunctional purine biosynthesis protein | Auxotrophic for adenine and histidine. frontiersin.org | - |

The regulation of gene expression in response to purine availability is a critical aspect of metabolic homeostasis. In S. cerevisiae, the transcription of genes involved in purine biosynthesis is tightly controlled. nih.gov

Studies on purine-starved yeast have revealed a massive transcriptional reprogramming. A key feature is the significant downregulation of genes involved in ribosomal biosynthesis and translation. nih.govbiorxiv.org This response conserves cellular resources when the building blocks for nucleic acid synthesis are scarce. Concurrently, there is an upregulation of stress-response genes, many of which are targets of the transcription factors Msn2/4p. nih.gov This transcriptional shift underlies the observed increase in stress tolerance in purine-starved cells. nih.govbiorxiv.org These findings demonstrate that the cell initiates a highly organized metabolic and transcriptional response not only to the depletion of primary nutrients like carbon or nitrogen but also to the starvation for specific metabolic intermediates such as purines. biorxiv.org

Research in Bacterial Systems (e.g., Escherichia coli) and Folate Stress Responses

Bacterial models, particularly Escherichia coli, have been instrumental in understanding the interplay between purine metabolism and other essential pathways, such as folate metabolism. Folic acid is vital as it provides one-carbon units for the synthesis of both nucleotides and amino acids. nih.gov

When E. coli experiences folate stress, for instance, induced by drugs like trimethoprim (B1683648) or sulfathiazole, it triggers a specific physiological response. nih.govnih.gov It has been proposed that 5-amino-4-imidazole carboxamide riboside 5'-triphosphate (ZTP), an intermediate in de novo purine biosynthesis, may act as an alarmone—a signaling molecule—for cellular folate stress. nih.gov Treatment of certain E. coli strains with compounds that induce folate stress can lead to the accumulation of Z-ribonucleotides (ZMP and ZTP). nih.gov

However, studies in E. coli have shown that a significant drop in cellular folate levels can occur with little accumulation of Z-ribonucleotides, and blocking this accumulation has only a minor effect on the cell's resistance to growth inhibition by trimethoprim. nih.gov This suggests that while ZTP may play a role, the folate stress response in E. coli is complex and may not be solely controlled by this purine intermediate. asm.org The response to folate stress also involves the elevated expression of specific "folate stress proteins," including the universal stress protein. nih.gov

Advanced Research Methodologies and Analytical Approaches for Purine Riboside 5 Monophosphate

Quantitative Methodologies for Metabolite Analysis

Accurate quantification of purine (B94841) riboside-5'-monophosphate and related metabolites is fundamental to understanding their roles in cellular processes. High-performance liquid chromatography and mass spectrometry are cornerstone techniques in this endeavor.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying purine nucleotides from complex biological samples. nih.govnih.gov Reversed-phase HPLC is a commonly employed method where a nonpolar stationary phase is used with a polar mobile phase. nih.govacs.org By manipulating the composition of the mobile phase, such as the ratio of an organic solvent like acetonitrile (B52724) to an aqueous buffer, researchers can achieve effective separation of various purine metabolites. acs.orgresearchgate.net

For instance, a C18 reversed-phase column is frequently used as the stationary phase for the separation of purine compounds. acs.orgnih.gov The mobile phase often consists of a buffer, such as potassium phosphate (B84403), and an organic modifier like methanol. nih.govsci-hub.se The separation can be performed isocratically, where the mobile phase composition remains constant, or by using a gradient, where the composition changes over time to optimize the separation of a wide range of analytes. acs.orgresearchgate.net Detection is typically achieved using a UV detector set at a wavelength where the purine compounds exhibit maximum absorbance, such as 327 nm for 6-mercaptopurine. acs.org The retention time, the time it takes for a specific analyte to pass through the column, is used for identification, while the peak area in the chromatogram is proportional to the concentration of the analyte. researchgate.net

Table 1: HPLC Parameters for Purine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | acs.orgnih.gov |

| Mobile Phase | Acetonitrile and water (95:5 v/v) | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Detection | UV at 327 nm | acs.org |

| Injection Volume | 20 µL | acs.org |

Mass Spectrometry-Based Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatography, offers exceptional sensitivity and specificity for the identification and quantification of purine riboside-5'-monophosphate and other metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govchromatographyonline.com This approach is highly effective for analyzing polar and non-volatile compounds like purine nucleotides. nih.gov Ion-pairing reversed-phase ultra-high-performance liquid chromatography tandem mass spectrometry (IP-RP-UPLC-MS/MS) is a specialized LC-MS method that has been optimized for the simultaneous analysis of numerous purine and pyrimidine (B1678525) metabolites. nih.gov This technique allows for the chromatographic separation of highly polar metabolites using reverse-phase chemistry in a relatively short time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it often requires derivatization to make the non-volatile purine compounds suitable for gas-phase analysis. mdpi.commdpi.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. mdpi.com This method has been used to identify volatile flavor compounds and to analyze metabolites in various biological samples. mdpi.com

The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF) and Orbitrap instruments, enable the precise determination of the mass-to-charge ratio of ions, facilitating the unambiguous identification of metabolites. mdpi.comfrontiersin.org

Table 2: Mass Spectrometry Parameters for Purine Metabolite Analysis

| Technique | Ionization Mode | Key Application | Reference |

|---|---|---|---|

| LC-MS/MS | Positive and Negative ESI | Quantification of purine and pyrimidine nucleotides | nih.govnih.govnih.gov |

| UPLC-Q-TOF/MS | - | Non-targeted metabolomics | mdpi.com |

| GC-MS | - | Analysis of volatile compounds and derivatized metabolites | mdpi.commdpi.com |

Application of Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors through biochemical pathways. nih.govnih.gov By introducing atoms with a higher atomic mass (e.g., ¹³C or ¹⁵N) into precursor molecules, researchers can follow their incorporation into downstream metabolites like purine riboside-5'-monophosphate. nih.govresearchgate.net This allows for the determination of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.govnih.gov

For example, growing cells in a medium containing isotopically labeled glycine (B1666218) ([¹³C₂-¹⁵N]Gly) or serine ([¹³C₃-¹⁵N]Ser) allows for the tracking of these labels as they are incorporated into the purine ring of inosine (B1671953) monophosphate (IMP), the precursor to other purine nucleotides. nih.gov The distribution of these isotopic labels in the final purine products can be analyzed by mass spectrometry to quantify the contribution of different pathways to their synthesis. nih.gov This approach has been instrumental in demonstrating that under certain conditions, de novo purine biosynthesis increases, and that the enzymes involved can form a multi-enzyme complex called the purinosome to enhance metabolic flux. nih.gov

Omics Technologies: Transcriptomics and Proteomics in Pathway Elucidation

"Omics" technologies provide a global view of the molecular components of a cell, offering valuable insights into the regulation of metabolic pathways.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how the expression of genes encoding enzymes in the purine biosynthesis pathway changes in response to different conditions. nih.govnih.gov For instance, studies have shown that drought stress in plants can lead to significant changes in the expression of genes involved in purine metabolism. nih.gov Similarly, in the context of spinal cord injury, transcriptomics has revealed alterations in the expression of numerous genes related to metabolic processes, including purine metabolism. nih.gov

Proteomics , the large-scale study of proteins, complements transcriptomics by providing information on the actual protein levels and their post-translational modifications. frontiersin.orgnih.gov Shotgun label-free proteomics can be used to identify and quantify thousands of proteins in a sample, revealing changes in the abundance of enzymes involved in purine metabolism under different physiological or pathological states. frontiersin.org

By integrating transcriptomic and metabolomic data, researchers can build a more comprehensive picture of how metabolic pathways are regulated and how they are perturbed in disease. nih.govnih.gov

Biophysical and Structural Biology Techniques (e.g., X-ray Crystallography, NMR) for Enzyme Characterization

Understanding the three-dimensional structure and dynamic properties of the enzymes involved in purine metabolism is crucial for elucidating their mechanisms of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein structure and dynamics in solution, providing information that is complementary to the static picture from X-ray crystallography. researchgate.netnih.gov ¹H NMR-based metabolomics can be used for the simultaneous and systemic analysis of multiple metabolites in biological fluids, offering a snapshot of the metabolic state. nih.gov Furthermore, NMR can be used to study the conformation of molecules like tRNA and to investigate the incorporation of isotopes into metabolites, providing insights into metabolic pathways. nih.govresearchgate.net

These biophysical techniques are essential for understanding enzyme function at a molecular level, which can guide the development of specific inhibitors or activators for therapeutic purposes. nih.gov

Biotechnological and Synthetic Applications of Purine Riboside 5 Monophosphate and Its Enzymes

Enzymatic Synthesis of Purine (B94841) Riboside-5'-Monophosphate Analogues and Derivatives

The enzymatic synthesis of analogues and derivatives of purine riboside-5'-monophosphates offers a powerful and selective alternative to chemical methods. mdpi.com Enzymes involved in purine metabolism can be harnessed to produce a wide array of modified nucleotides with potential therapeutic or research applications.

Key enzymes in this field include:

Nucleoside Kinases: These enzymes catalyze the phosphorylation of nucleosides to form nucleoside 5'-monophosphates. mdpi.com Deoxynucleoside kinase (dNK) from Drosophila melanogaster and deoxycytidine kinase (HsdCK) from Homo sapiens are notable examples. They can phosphorylate various natural and modified nucleosides, including antiviral and anticancer prodrugs like vidarabine, fludarabine, cladribine, and gemcitabine. mdpi.com Research has shown that dNK often exhibits broader substrate specificity compared to HsdCK. mdpi.com

Phosphoribosyltransferases (PRTs): Enzymes like adenine (B156593) PRT and hypoxanthine-guanine PRT (HGPRT) catalyze the formation of 5'-NMPs by coupling a nucleobase with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). mdpi.com This method is effective for creating base-modified NMPs. mdpi.com

Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of purine nucleosides. acs.orgnih.gov This reversibility can be exploited for the synthesis of unnatural nucleosides by reacting a purine base with a ribose donor like thymidine. rsc.org This approach has been used to produce compounds like 2'-deoxynebularine (B1204208) with high conversion rates. rsc.org

A study on the enzymatic synthesis of modified nucleoside 5'-monophosphates demonstrated the efficacy of deoxynucleoside kinase and deoxycytidine kinase in phosphorylating a range of canonical and modified nucleosides, with reaction yields often falling between 40% and 90%. mdpi.com

Utilization of Purine Metabolic Enzymes in Biocatalysis

Beyond the synthesis of nucleotide analogues, individual enzymes from the purine metabolic pathway serve as valuable biocatalysts in various applications.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible cleavage of the glycosidic bond in purine nucleosides. researchgate.net Its ability to be used in both phosphorolysis and synthesis makes it a versatile tool for producing unnatural nucleosides. rsc.orgmdpi.com For instance, PNP from E. coli has been used for the near-quantitative phosphorolysis of 7-methyl-2'-deoxyguanosine. mdpi.com

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): HGPRT is another crucial enzyme in the salvage pathway, responsible for converting hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, IMP and GMP. nih.gov A bifunctional protein from Zobellia galactanivorans containing both HGPRT and adenylate kinase domains has been identified, showcasing its potential as a biocatalyst for synthesizing nucleoside-5'-mono-, di-, and triphosphates. nih.gov This enzyme displays activity over a broad temperature range and its substrate specificity can be modulated by the choice of divalent cation cofactors. nih.gov

Deaminases: Purine and pyrimidine (B1678525) deaminases are gaining attention for their biotechnological versatility. nih.gov They can be used as catalysts in the pharmaceutical industry for synthesizing nucleic acid derivatives and in food processing to reduce purine content. nih.gov

Metabolic Engineering Strategies in Microorganisms for Nucleotide Production or Modification

Metabolic engineering of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, has become a prominent strategy for the industrial production of purine nucleotides and their derivatives. cnif.cnpnnl.govyoutube.com These strategies involve the targeted genetic modification of cellular metabolic pathways to enhance the flux towards the desired product. nih.gov

Key strategies include:

Blocking Competing Pathways: To increase the yield of a specific purine nucleotide, genes encoding enzymes that divert intermediates into competing pathways are often deleted. For example, in the production of inosine (B1671953), deleting the purA and guaB genes, which lead to AMP and GMP synthesis respectively, can significantly increase the inosine titer. cnif.cn

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can boost production. This can be achieved by introducing multiple copies of the relevant genes or by using strong promoters. cnif.cn

Optimizing Precursor Supply: Ensuring an adequate supply of precursors like 5-phosphoribosyl-1-pyrophosphate (PRPP) and amino acids is crucial for high-yield production. cnif.cnnih.govnih.gov

Table 1: Examples of Metabolic Engineering for Nucleotide Production

| Microorganism | Target Product | Key Engineering Strategies | Reported Titer |

| Escherichia coli | Inosine | Deletion of degradation enzymes (rihA, rihB, rihC, deoD, pnp); Introduction of purine operon from B. amyloliquefaciens; Weakening of adenosine (B11128) synthesis branch; Deletion of nucleoside transport protein (nupC). cnif.cn | 20.2 g/L cnif.cn |

| Escherichia coli | Uridine (B1682114) | Integration of pyrimidine operon from B. subtilis; Knockout of genes involved in uridine catabolism; Synergistic improvement of precursor supply; Deletion of nucleoside transport proteins (nupC, nupG). researchgate.net | 70.3 g/L researchgate.net |

| Corynebacterium glutamicum | IMP and Hypoxanthine | Blocking of pathways to AMP and GMP. nih.gov | 22 µmol g(CDW)⁻¹ (IMP) and 102 µmol g(CDW)⁻¹ (Hypoxanthine) nih.gov |

| Escherichia coli | Pseudouridine (B1679824) | Deletion of precursor competing pathway genes and negative regulators; Overexpression of psuG and phosphatase genes; Deletion of pseudouridine catabolism genes. acs.org | 7.9 g/L acs.org |

Design and Development of Enzyme Inhibitors and Molecular Probes for Research Purposes

The design and development of specific inhibitors and molecular probes for purine metabolic enzymes are critical for both therapeutic purposes and for elucidating the roles of these enzymes in cellular processes. nih.gov

Enzyme Inhibitors: Inosine 5'-monophosphate dehydrogenase (IMPDH) is a significant target for the development of inhibitors due to its rate-limiting role in the de novo synthesis of guanine nucleotides. patsnap.comtandfonline.com IMPDH inhibitors like mycophenolic acid and its derivatives are used as immunosuppressants and have potential as antimicrobial and anticancer agents. patsnap.comnih.gov The design of these inhibitors often involves creating compounds that mimic the transition state of the enzyme-catalyzed reaction or that bind irreversibly to the active site. acs.org For example, functionalized 2-alkyl derivatives of inosinic acid have been designed to covalently modify a key cysteine residue in the active site of human type II IMPDH. acs.org

Molecular Probes: Fluorescently labeled or radiolabeled nucleotide analogues serve as molecular probes to study the activity and localization of purine metabolizing enzymes and to investigate nucleic acid research. mdpi.com The development of these probes often relies on the enzymatic incorporation of modified bases or sugars.

Table 2: Selected Inhibitors of Purine Metabolic Enzymes

| Enzyme Target | Inhibitor | Therapeutic/Research Application |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Mycophenolic Acid, Mizoribine, Ribavirin | Immunosuppression, Antiviral, Anticancer patsnap.comnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Immucillins (e.g., Forodesine) | T-cell lymphoma treatment researchgate.net |

| Xanthine (B1682287) Oxidase | Allopurinol | Gout treatment wikipedia.org |

Q & A

Basic: What are the key biosynthetic pathways for PR-5'-MP in cellular metabolism?

PR-5'-MP is synthesized via the de novo purine biosynthesis pathway, where inosine 5'-monophosphate (IMP) serves as the precursor. Enzymatic amination of IMP at the C-6 position by adenylosuccinate synthase and lyase generates adenosine 5'-monophosphate (AMP), a structurally related ribonucleotide . In plants, PR-5'-MP derivatives (e.g., cytokinin ribotides) are synthesized via phosphorylation of corresponding nucleosides by adenosine kinase homologs, as demonstrated in lettuce seed germination studies using radiolabeled precursors .

Basic: How does PR-5'-MP participate in nucleotide interconversion and energy transfer?

PR-5'-MP acts as a central intermediate in purine metabolism. It is interconverted with adenosine diphosphate (ADP) and triphosphate (ATP) via kinase-mediated phosphorylation, linking nucleotide metabolism to cellular energy dynamics . In Mycobacterium tuberculosis, PR-5'-MP analogs bind to adenosine-5'-phosphosulfate (APS) reductase, influencing redox regulation and sulfur assimilation pathways .

Advanced: What experimental strategies resolve contradictions in PR-5'-MP quantification across plant tissues?

Discrepancies in PR-5'-MP levels often arise from extraction inefficiencies or enzymatic degradation. A validated LC-MS/MS protocol includes:

- Rapid tissue freezing in liquid nitrogen to halt phosphatase activity.

- Acidic extraction (e.g., 80% methanol with 1% formic acid) to stabilize phosphorylated metabolites.

- Isotope dilution using deuterated internal standards (e.g., 2H5-trans-zeatin riboside-5′-monophosphate) for normalization .

Contradictions in cytokinin ribotide profiles (e.g., coconut palm vs. Arabidopsis) may reflect species-specific metabolic adaptations .

Advanced: How can structural analysis of PR-5'-MP inform ligand-receptor interactions in pathogens?

X-ray crystallography and molecular docking reveal that PR-5'-MP binds to APS reductase in M. tuberculosis via:

- Base-specific interactions : Hydrogen bonding between the purine N-1/N-6 and conserved arginine residues.

- Phosphate coordination : Electrostatic interactions with Mg²⁺ ions in the active site .

Mutagenesis studies disrupting these interactions reduce binding affinity, highlighting PR-5'-MP as a scaffold for anti-tubercular drug design.

Advanced: What methodologies validate PR-5'-MP's role in cytokinin signaling during apical dominance?

Decapitation experiments in plants combined with time-course metabolomics show rapid accumulation of PR-5'-MP derivatives (e.g., trans-zeatin riboside-5′-monophosphate) in axillary buds within 1 hour. Key steps:

- Hormone profiling : LC-MS/MS quantifies temporal changes in cytokinin ribotides.

- Mutant analysis : CRISPR-edited lines lacking adenosine kinase show suppressed bud outgrowth, confirming PR-5'-MP’s role in releasing apical dominance .

Basic: How is PR-5'-MP distinguished from other purine ribonucleotides in analytical workflows?

Ion-pair chromatography with tandem mass spectrometry differentiates PR-5'-MP using:

- Mass transitions : Unique precursor-to-product ion ratios (e.g., m/z 348→136 for AMP vs. m/z 346→134 for PR-5'-MP).

- Retention time shifts : Optimized gradients separate structurally similar nucleotides (e.g., AMP, GMP, PR-5'-MP) .

Advanced: What synthetic routes yield PR-5'-MP analogs for functional studies?

H-phosphonate chemistry enables scalable synthesis:

- Step 1 : Nucleoside 5′-H-phosphonate monoesters are activated with pivaloyl chloride.

- Step 2 : Coupling with phosphate donors (e.g., salicyl phosphorochloridite) forms diphosphates, which are hydrolyzed to monophosphates .

This method avoids unstable intermediates, achieving >90% purity for biochemical assays.

Contradictions and Considerations

- Plant vs. bacterial systems : PR-5'-MP’s role in cytokinin signaling (plants) vs. redox regulation (bacteria) underscores context-dependent functionality .

- Quantitative thresholds : Sub-nanomolar detection limits in LC-MS may not reflect biological activity, necessitating complementary in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.